N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Übersicht

Beschreibung

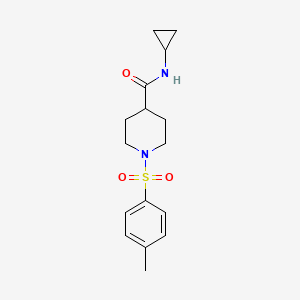

N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C16H22N2O3S This compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a 4-methylbenzenesulfonyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

Sulfonylation: The 4-methylbenzenesulfonyl group is introduced through a sulfonylation reaction, typically using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce sulfides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

GABA Aminotransferase Inhibition

CPP-115 is primarily recognized as a GABA aminotransferase inhibitor. By inhibiting this enzyme, CPP-115 increases the levels of gamma-aminobutyric acid (GABA) in the brain, which is crucial for regulating neuronal excitability. This mechanism underpins its therapeutic applications in treating neurological disorders such as:

- Epilepsy : Increased GABA levels can help control seizures.

- Anxiety Disorders : Enhanced GABAergic activity may alleviate anxiety symptoms.

- Depression : By modulating GABA levels, CPP-115 may contribute to mood stabilization.

Recent studies have shown promising results in preclinical models, indicating its potential effectiveness in these conditions .

Preclinical Studies

Preclinical evaluations of CPP-115 have demonstrated its efficacy as a neuroprotective agent. For instance, studies involving animal models of epilepsy have reported a reduction in seizure frequency and severity following administration of CPP-115. These findings support the compound's role in enhancing GABAergic transmission, thereby stabilizing neuronal activity .

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of CPP-115 in human subjects. Early-phase studies have indicated that the compound is well-tolerated with minimal adverse effects, suggesting a favorable safety profile for long-term use .

Implications for Drug Development

The implications of CPP-115 extend beyond immediate therapeutic applications. Its role as a GABA aminotransferase inhibitor opens avenues for:

- Drug Addiction Treatment : Given the dysregulation of GABA signaling in addiction, CPP-115 may serve as a therapeutic agent.

- Exploration of Other Neurological Disorders : Future research may explore its efficacy in conditions like Parkinson's disease and Alzheimer's disease .

Limitations and Future Directions

While the potential applications of CPP-115 are promising, certain limitations must be addressed:

- Solubility Issues : Its low solubility in aqueous environments may hinder effective delivery methods.

- Potency Comparisons : Compared to other GABA aminotransferase inhibitors, CPP-115 exhibits relatively lower potency, necessitating further optimization .

Future research should focus on enhancing the compound's pharmacokinetic properties and exploring its mechanisms of action more thoroughly.

Wirkmechanismus

The mechanism by which N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxylate

- N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxylic acid

- N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxylamide

Uniqueness

N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

N-cyclopropyl-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine core substituted with a cyclopropyl group and a sulfonamide moiety. The synthesis typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropyl Group : Cyclopropanation reactions are commonly used for this purpose.

- Sulfonylation : The 4-methylbenzenesulfonyl group is introduced using sulfonyl chloride in the presence of a base.

- Amidation : The final step involves forming the carboxamide by reacting the intermediate with an appropriate amine under dehydrating conditions .

Biological Activity

This compound has shown various biological activities, particularly in the context of cancer research and enzyme inhibition.

The compound's mechanism of action primarily involves interactions with specific molecular targets, including enzymes and receptors. It has been noted for its potential to inhibit certain pathways associated with cancer cell proliferation and survival. For instance, it may modulate oxidative phosphorylation (OXPHOS), which is crucial for energy production in cancer cells .

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study highlighted that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values for related compounds have been reported in the low micromolar range, indicating potent activity against specific cancer types .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidine ring and sulfonamide group can significantly enhance biological activity. For example, alterations that increase hydrophobic interactions or improve binding affinity to target proteins can lead to more effective inhibitors .

- Neurobiological Effects : There is emerging evidence suggesting that this compound may influence neurobiological pathways, potentially affecting mood and emotional behavior through modulation of lipid mediators like N-acylethanolamines (NAEs) in the brain .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-cyclopropyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-12-2-6-15(7-3-12)22(20,21)18-10-8-13(9-11-18)16(19)17-14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGMBBPEHSAVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49733875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.